molecular formula C4H5NS2 B1586565 2-(Methylthio)thiazole CAS No. 5053-24-7

2-(Methylthio)thiazole

Cat. No.: B1586565
CAS No.: 5053-24-7
M. Wt: 131.2 g/mol
InChI Key: VQNOAXZUEKPSJC-UHFFFAOYSA-N
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Description

2-(Methylthio)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methylthio group at the second position Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Methylthio)thiazole can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-(methylthio)ethanone with thiourea under reflux conditions. The reaction typically proceeds in an alcoholic solvent such as ethanol, yielding this compound as the product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of metal-catalyzed reactions, where a metal catalyst such as palladium or copper is employed to facilitate the formation of the thiazole ring. These methods often provide higher yields and are more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives, depending on the reagents used.

Scientific Research Applications

2-(Methylthio)thiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Research has shown that thiazole derivatives, including this compound, exhibit potential as anticancer, anti-inflammatory, and neuroprotective agents.

    Industry: The compound is used in the production of dyes, fungicides, and biocides. It also serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Thiazole: The parent compound of 2-(Methylthio)thiazole, which lacks the methylthio group.

    Benzothiazole: A similar compound with a fused benzene ring, known for its diverse biological activities.

    Oxazole: An isomeric compound with an oxygen atom replacing the sulfur atom in the thiazole ring.

Uniqueness: this compound is unique due to the presence of the methylthio group, which enhances its reactivity and potential applications. This substitution can lead to different biological activities and chemical properties compared to other thiazole derivatives.

Properties

IUPAC Name

2-methylsulfanyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS2/c1-6-4-5-2-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNOAXZUEKPSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375024
Record name 2-(Methylthio)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5053-24-7
Record name 2-(Methylthio)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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